3-Bromopyridine N-oxide hydrochloride
Overview
Description
3-Bromopyridine N-oxide hydrochloride is a chemical compound derived from pyridine, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the third position and an N-oxide group, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyridine N-oxide hydrochloride typically involves the bromination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyridine N-oxide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The N-oxide group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Coupling Reactions: Catalysts like palladium or nickel are frequently employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products may include higher oxidation state compounds or derivatives with modified functional groups.
Coupling Reactions: Products are typically more complex aromatic compounds with extended conjugation.
Scientific Research Applications
3-Bromopyridine N-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromopyridine N-oxide hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom and N-oxide group play crucial roles in facilitating various transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopyridine N-oxide hydrochloride
- 4-Bromopyridine hydrochloride
- 2-Acetyl-6-bromopyridine
- 3-Amino-2-bromopyridine
Comparison and Uniqueness
3-Bromopyridine N-oxide hydrochloride is unique due to the specific positioning of the bromine atom and the N-oxide group, which confer distinct reactivity and properties. Compared to its analogs, it offers unique advantages in certain synthetic applications and potential biological activities.
Properties
IUPAC Name |
3-bromo-1-oxidopyridin-1-ium;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMWFTNOBOUFRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467611 | |
Record name | 3-Bromopyridine N-oxide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-86-4 | |
Record name | 3-Bromopyridine N-oxide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 3-bromopyridine N-oxide hydrochloride is reacted with sulfuryl chloride?
A1: Heating this compound with sulfuryl chloride at 120°C leads to the formation of a mixture of chlorinated products. The major product is 3-bromo-4-chloropyridine. Additionally, 3-bromo-2-chloropyridine and a smaller amount of 3-bromo-6-chloropyridine are also formed. []
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